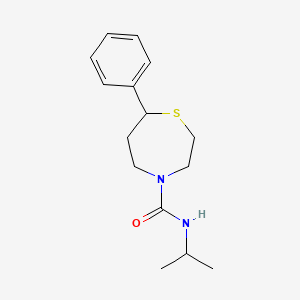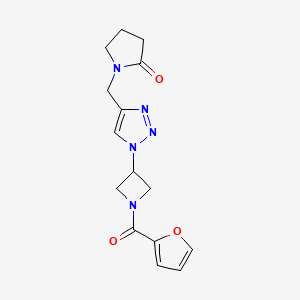
1-((1-(1-(furan-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and possibly its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction.Molecular Structure Analysis
This analysis would involve determining the 3D structure of the molecule, including bond lengths and angles. Techniques such as X-ray crystallography or NMR spectroscopy might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It would include the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. It might also include spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound 1-((1-(1-(furan-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, belonging to a class of heterocyclic compounds, demonstrates significant potential in chemical synthesis and biological applications. This molecule, featuring azetidine, pyrrolidine, and a furan moiety, is part of research efforts aimed at developing new synthetic routes and exploring biological activities of novel compounds.
Synthesis and Modification
Innovative synthetic methods have been developed to create compounds containing azetidine and pyrrolidine units, with potential applications in pharmaceuticals and materials science. Techniques such as cobalt carbonyl catalyzed carbonylation of azetidines and novel synthesis routes involving azetidinium ylides for epoxidation showcase the versatility of these frameworks in creating complex molecules (Roberto & Alper, 1989); (Alex et al., 2007).
Biological Activity
Preliminary biological screening of compounds incorporating pyrrolidine and furan rings, alongside other heterocyclic structures, has indicated promising biological activities. For instance, derivatives showing plant growth stimulating effects highlight the potential agricultural applications of these molecules (Pivazyan et al., 2019). Furthermore, the manipulation of these core structures can lead to compounds with expanded activity against various bacterial strains, underscoring their significance in developing new antibacterial agents (Genin et al., 2000).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, or new reactions or syntheses that could be explored.
I hope this general information is helpful. For specific information on “1-((1-(1-(furan-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one”, I would recommend consulting a chemical database or a chemist.
properties
IUPAC Name |
1-[[1-[1-(furan-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14-4-1-5-18(14)7-11-8-20(17-16-11)12-9-19(10-12)15(22)13-3-2-6-23-13/h2-3,6,8,12H,1,4-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDPUSYFXROBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(furan-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

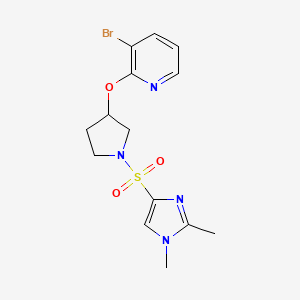
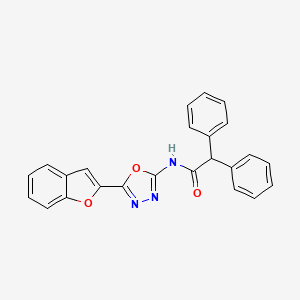
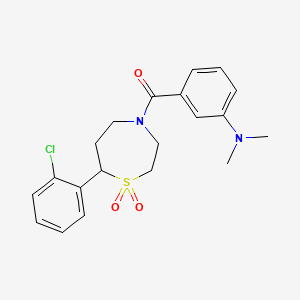
![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)
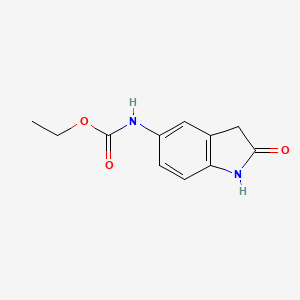
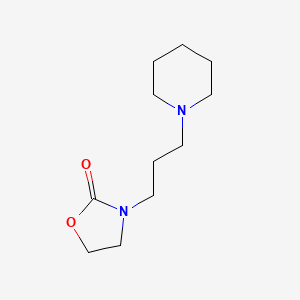
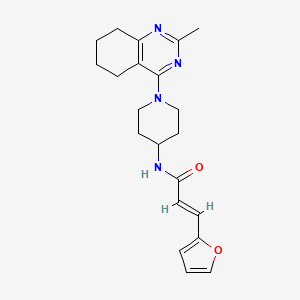
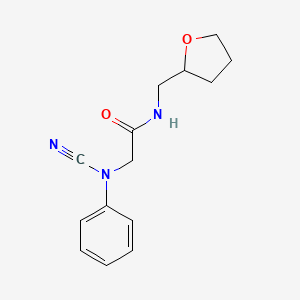
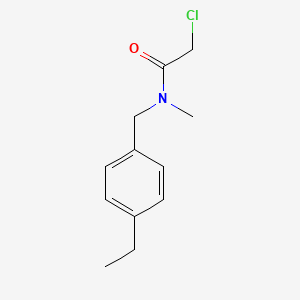
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
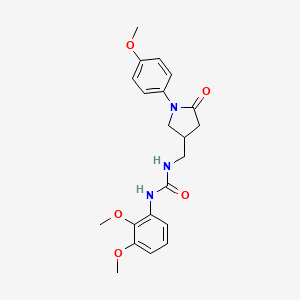
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
